molecular formula C7H7BClNO3 B578692 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid CAS No. 1272412-67-5

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid

Cat. No. B578692
M. Wt: 199.397
InChI Key: NRFCKPJWQMVWJW-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid” is a chemical compound with the molecular formula C7H7BClNO3 . It is a derivative of phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .

Scientific Research Applications

Layer-by-Layer Assembly with Chitosan

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid is used in the layer-by-layer assembly of polymers. Zhang et al. (2016) explored its use in creating self-assembly multilayer thin films with chitosan-PBA and poly(vinyl alcohol) under pH control, demonstrating its potential in biocompatible coatings and drug delivery systems (Zhang et al., 2016).

Boronic Esters Synthesis

Şükran Cenikli Başeren et al. (2011) described the synthesis of boronic esters using derivatives of phenylboronic acid. This study highlights the chemical versatility and potential applications in organic synthesis and materials science (Başeren et al., 2011).

Fluorescent Probe for Hydrogen Peroxide Detection

Cai et al. (2015) developed a novel fluorescent probe using a derivative of phenylboronic acid for the detection of hydrogen peroxide, showcasing its application in analytical chemistry, particularly in the detection of reactive oxygen species (Cai et al., 2015).

Optical Modulation in Nanotechnology

Mu et al. (2012) explored the use of phenylboronic acid derivatives in modulating the optical properties of single-walled carbon nanotubes. This has implications in nanotechnology and materials science, particularly in the development of sensors and nanoelectronics (Mu et al., 2012).

Catalysis in Amidation Reactions

Wang et al. (2018) studied the use of a phenylboronic acid derivative as a catalyst in dehydrative amidation, demonstrating its potential in organic synthesis and pharmaceutical manufacturing (Wang et al., 2018).

Glucose-Responsive Hybrid Nanoassemblies

Matuszewska et al. (2015) investigated the assembly behavior of block copolymers with phenylboronic acid derivatives in glucose-responsive hybrid nanoassemblies, suggesting applications in drug delivery and biosensing (Matuszewska et al., 2015).

Multiple Micellization and Dissociation Transitions

Jin et al. (2010) demonstrated the use of phenylboronic acid-containing block copolymers to investigate micellization and dissociation transitions in thermo-responsive materials, with potential biomedical applications (Jin et al., 2010).

Biocompatible and Biodegradable Micelles

Vrbata et al. (2018) synthesized and studied biocompatible and biodegradable micelles using phenylboronic ester as the linkage, indicating its utility in the design of drug delivery vehicles responsive to physiological conditions (Vrbata & Uchman, 2018).

Cellulose Depolymerization

Levi et al. (2016) utilized derivatives of phenylboronic acid for the hydrolytic dissolution of cellulose in water, indicating a potential application in biomass processing and renewable materials (Levi et al., 2016).

properties

IUPAC Name

[2-chloro-5-[(E)-hydroxyiminomethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClNO3/c9-7-2-1-5(4-10-13)3-6(7)8(11)12/h1-4,11-13H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFCKPJWQMVWJW-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=NO)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=C(C=CC(=C1)/C=N/O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735113
Record name {2-Chloro-5-[(E)-(hydroxyimino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid

CAS RN

1272412-67-5
Record name {2-Chloro-5-[(E)-(hydroxyimino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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